molecular formula C18H20FN3O5S B2478782 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide CAS No. 1091476-78-6

4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide

Cat. No.: B2478782
CAS No.: 1091476-78-6
M. Wt: 409.43
InChI Key: MWVCPYGYBMNFHT-UHFFFAOYSA-N
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Description

4-Acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide is a synthetic benzamide-sulfonamide hybrid compound intended for research and experimental use. Compounds with benzamide scaffolds are of significant interest in medicinal chemistry and chemical biology. Structurally similar molecules, such as substituted tetrahydroisoquinoline ethylbenzamides, have been investigated for their potential as anti-cancer agents, highlighting the therapeutic relevance of this chemical class . Furthermore, the acetamido and sulfonamide functional groups are common in pharmacologically active molecules. For instance, sulfonamide derivatives are explored as inhibitors of bacterial enzymes like MurB and MurE, which are essential targets in the search for novel anti-tuberculosis agents . This suggests potential research applications in infectious disease studies. Researchers may value this compound as a building block for developing novel bioactive molecules or as a chemical probe for studying enzyme interactions and pathways. The presence of the sulfonamidoethyl linkage is a feature found in other research compounds, indicating its utility in constructing complex molecules for biological evaluation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-[2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c1-12(23)22-14-5-3-13(4-6-14)18(24)20-9-10-21-28(25,26)15-7-8-17(27-2)16(19)11-15/h3-8,11,21H,9-10H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVCPYGYBMNFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the benzamide core: This can be achieved through the reaction of aniline derivatives with acetic anhydride under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base such as pyridine.

    Fluorination and methoxylation: These functional groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like fluorine gas or methoxy compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide and benzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit Mcl-1, a protein involved in cancer cell survival, thus promoting apoptosis in cancer cells . The incorporation of the methoxy and fluoro groups enhances the compound's binding affinity to target proteins, suggesting a potential pathway for developing novel anticancer agents.

2. Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial activity. Compounds like 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide may exhibit broad-spectrum antibacterial properties by inhibiting bacterial folate synthesis . Studies have demonstrated that modifications in the sulfonamide structure can lead to improved efficacy against resistant strains of bacteria, making it a candidate for further exploration in antibiotic development.

Pharmacological Insights

3. Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the acetamido and sulfonamide groups may contribute to the inhibition of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like rheumatoid arthritis or other inflammatory diseases . Case studies focusing on related sulfonamide derivatives have shown promising results in reducing inflammation markers in clinical settings.

Case Studies

1. Efficacy in Cancer Treatment
A study involving a series of sulfonamide derivatives demonstrated that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The results indicated that compounds with fluorine substitutions displayed increased potency compared to their non-fluorinated counterparts. This finding supports the hypothesis that 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide could be optimized for greater anticancer efficacy .

2. Antimicrobial Resistance
In a clinical trial assessing new sulfonamide antibiotics, researchers found that derivatives similar to 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide were effective against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing the activity of existing drugs against resistant pathogens .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Anticancer ActivityInhibition of Mcl-1 leading to apoptosis in cancer cellsIncreased binding affinity with methoxy and fluoro groups
Antimicrobial PropertiesInhibition of bacterial folate synthesisEffective against resistant strains
Anti-inflammatory EffectsReduction of pro-inflammatory cytokinesPromising results in inflammatory disease models

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide

Uniqueness

4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups may enhance its binding affinity and specificity towards certain biological targets.

Biological Activity

4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide can be represented as follows:

C18H19FN2O3S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling and apoptosis. Preliminary studies suggest that it may inhibit the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family. This inhibition could lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Antitumor Activity

Research indicates that compounds similar to 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide exhibit significant antitumor effects. For instance, studies have shown that derivatives targeting Mcl-1 can induce apoptosis in various cancer cell lines, including lymphoma and breast cancer cells .

Study 1: Mcl-1 Inhibition

A study focused on the structural optimization of compounds targeting Mcl-1 demonstrated that modifications to the sulfonamide group enhanced binding affinity and biological activity. The results indicated that specific substitutions could significantly improve the efficacy of these compounds against cancer cells .

Study 2: Antimicrobial Properties

Another investigation into related sulfonamides revealed their effectiveness against bacterial strains, suggesting that 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide may also possess antimicrobial properties. This dual action enhances its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntitumorInhibition of Mcl-1
AntimicrobialActivity against bacterial strains
Apoptosis InductionIncreased apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:

Sulfonamide Formation : React 3-fluoro-4-methoxybenzenesulfonyl chloride with ethylenediamine derivatives in dichloromethane or ethanol under reflux to form the sulfonamide intermediate .

Amide Coupling : Use coupling reagents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 4-acetamidobenzoic acid. Reactions are monitored via thin-layer chromatography (TLC) to track progress and ensure completion .

Purification : Isolate the final product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water). Yield optimization requires strict control of solvent polarity and temperature .

  • Key Characterization Techniques :

TechniquePurposeExample Data
¹H NMR Confirm proton environments (e.g., methoxy at δ 3.8 ppm, acetamido methyl at δ 2.1 ppm)Integration ratios validate stoichiometry
LC-MS Verify molecular weight (e.g., [M+H]⁺ at m/z 450.1) and purityHigh-resolution MS resolves isotopic patterns

Q. How is the compound initially screened for biological activity in academic research?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase isoforms using fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis). IC₅₀ values are calculated from dose-response curves .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Structural analogs with fluorinated sulfonamides show enhanced activity due to improved membrane penetration .
  • Cytotoxicity Profiling : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results with control compounds to identify structure-activity trends .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates. Ethanol, while cost-effective, may reduce coupling efficiency due to competing hydrolysis .
  • Catalyst Optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation. Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps .
  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., sulfonamide decomposition). Higher temperatures (>40°C) risk byproduct formation .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical variations. For example, fluorophenyl substituent orientation impacts enzyme binding .
  • Assay Standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4 for enzyme assays) and validate protocols with reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
  • Meta-Analysis : Compare datasets across analogs (e.g., 4-methoxy vs. 4-fluoro derivatives) to isolate electronic or steric effects. QSAR modeling can quantify substituent contributions .

Q. What advanced techniques elucidate the mechanism of action for this compound’s enzyme inhibition?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with carbonic anhydrase. Exothermic profiles suggest strong sulfonamide-zinc coordination .
  • Molecular Dynamics Simulations : Model ligand-enzyme interactions (e.g., hydrogen bonding with Thr199/Glu106 residues). Free energy calculations (MM-PBSA) validate docking poses .
  • Cryo-EM : Resolve conformational changes in enzyme structure upon inhibitor binding at near-atomic resolution .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability in aqueous vs. organic solvents?

  • Methodological Answer :

  • Degradation Studies : Use HPLC to monitor stability under varying pH (e.g., pH 2–9). Sulfonamide bonds are prone to hydrolysis in acidic conditions, while acetamido groups degrade in alkaline media .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Compare degradation products via LC-MS/MS to identify hydrolytic or oxidative pathways .

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